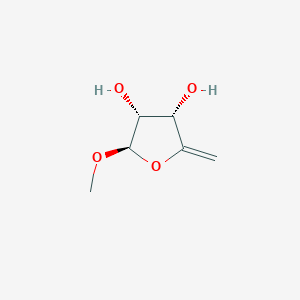
4-Ethyl-1,2-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1,2-diiodobenzene is an organic compound with the molecular formula C8H8I2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 2 positions and an ethyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the ortho positions relative to the ethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination can be applied. Industrial synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-1,2-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts are commonly employed in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include compounds where iodine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,2-diiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-ethyl-1,2-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates then participate in subsequent chemical transformations, resulting in the formation of new products.
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-1,3-diiodobenzene: Has iodine atoms at different positions, affecting its reactivity and applications.
4-Ethyl-1,4-diiodobenzene: Another positional isomer with distinct chemical properties.
Uniqueness: 4-Ethyl-1,2-diiodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of both iodine atoms and an ethyl group provides a versatile platform for various chemical transformations.
Eigenschaften
Molekularformel |
C8H8I2 |
|---|---|
Molekulargewicht |
357.96 g/mol |
IUPAC-Name |
4-ethyl-1,2-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
FAXSDAYPOJHUQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)




